molecular formula C19H17N4NaO8 B1667525 Bispyribac-sodium CAS No. 125401-92-5

Bispyribac-sodium

Cat. No. B1667525
CAS RN: 125401-92-5
M. Wt: 452.3 g/mol
InChI Key: FUHMZYWBSHTEDZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The preparation of bispyribac-sodium involves the use of 2-chloro-4,6-dimethoxypyridin as a raw material, which directly reacts with 2,6-dihydroxybenzoic acid in the presence of a solvent, wormwood salt, and a catalyst of sodium alkyl-sulfinate .


Molecular Structure Analysis

The chemical formula of bispyribac-sodium is C19H17N4NaO8 . Its exact mass is 452.09 and its molecular weight is 452.355 .


Chemical Reactions Analysis

An analytical method employing HPLC with a diode array detector was developed to determine bispyribac-sodium residues in rice . The liquid–liquid partition and anion exchange solid phase procedures provide effective extraction and cleanup methods for analysis feasibility .


Physical And Chemical Properties Analysis

Bispyribac-sodium is highly soluble in water . It is a faintly acidic compound, with a pKa of 3.05, and two forms of different molecular weight (452 and 430 g mol −1) .

Scientific Research Applications

Control of Annual Bluegrass on Creeping Bentgrass Putting Greens

Bispyribac-sodium has been found to effectively control annual bluegrass in creeping bentgrass fairways. The application regimes may need to be modified for effective annual bluegrass control on putting greens due to management differences . The most effective bispyribac-sodium regime was 24.6 g ha −1 applied weekly, which controlled annual bluegrass 90% after 8 weeks with acceptable levels of creeping bentgrass discoloration .

Efficacy on Early Watergrass and Late Watergrass

Bispyribac-sodium has shown efficacy against early watergrass and late watergrass from rice fields. The herbicide was found to be effective when applied at the three- to four-leaf growth stage, providing 89 to 100% control of early watergrass and 84 to 100% control of late watergrass .

Coapplication with Selected Rice Herbicides and Insecticides

The efficacy of bispyribac-sodium can be affected by coapplication with other substances. For instance, mixtures of bispyribac-sodium with azimsulfuron provided better control of both early and late watergrass at any growth stage than bispyribac-sodium applied alone .

Interaction with Surfactants

The addition of surfactants such as polyoxyethylene sorbitan fatty acids (PSFA) and terpene polymers (TP) can increase the efficacy of bispyribac-sodium. This combination has been studied for its ability to control a wide range of weeds and its effect on rice .

Medium-term Effects on Adsorption–Desorption, Dissipation, Leaching, and Efficacy

Research has evaluated the medium-term effects on adsorption–desorption, dissipation, leaching, and efficacy of bispyribac-sodium, after five years of the transition from flooding to sprinkler irrigation, with and without tillage management, in combination with alperujo compost (AC) application .

Mechanism of Action

Target of Action

Bispyribac-sodium is a systemic herbicide that primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the growth and development of plants .

Mode of Action

Bispyribac-sodium inhibits the activity of ALS, thereby disrupting the synthesis of essential amino acids required for plant growth . This interaction with its target leads to growth cessation in affected plants . After application, it gets absorbed by foliage and roots .

Biochemical Pathways

By inhibiting ALS, Bispyribac-sodium disrupts the synthesis of branched-chain amino acids, which are vital components of proteins and are necessary for plant growth and development . This disruption in the biochemical pathway leads to growth cessation and eventual death of the plant .

Pharmacokinetics

Bispyribac-sodium exhibits medium mobility in soil . It is slowly hydrolysed at pH 5 and may be considered stable at pH 7 and 9 . These properties impact its bioavailability in the environment .

Result of Action

The inhibition of ALS by Bispyribac-sodium leads to a halt in plant growth soon after treatment . Affected plants become reddish at the tips, indicating the effectiveness of the herbicide .

Action Environment

Bispyribac-sodium is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely . Its efficacy can be influenced by environmental factors such as soil type, pH, and temperature . For instance, it is slowly hydrolysed at pH 5 and may be considered stable at pH 7 and 9 .

Safety and Hazards

Bispyribac-sodium can cause harm if swallowed or absorbed through skin or eyes . It is advised to wear proper personal protective equipment and follow label instructions while handling . There is currently no evidence of bispyribac-sodium exposure causing birth defects, reproductive toxicity, or genetic mutations in mammals .

properties

IUPAC Name

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHMZYWBSHTEDZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N4NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7034383
Record name Bispyribac-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bispyribac-sodium

CAS RN

125401-92-5
Record name Bispyribac-sodium [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125401925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bispyribac-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISPYRIBAC-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NVB39F4NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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